molecular formula C13H19N3O2 B1519864 3-Boc-aminomethylbenzamidine CAS No. 886362-52-3

3-Boc-aminomethylbenzamidine

Cat. No. B1519864
M. Wt: 249.31 g/mol
InChI Key: CJDXXOHVNBRPMD-UHFFFAOYSA-N
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Description

“3-Boc-aminomethylbenzamidine” is a chemical compound with the CAS Number: 886362-52-3 and Linear Formula: C13H19N3O2 . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “3-Boc-aminomethylbenzamidine” were not found, Boc-protection is a common method used in the synthesis of multifunctional targets, particularly when amino functions are involved . A recent study highlighted a novel direct synthetic method for various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines .


Molecular Structure Analysis

The molecular weight of “3-Boc-aminomethylbenzamidine” is 249.31 . The InChI Code is 1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Boc-aminomethylbenzamidine” were not found, Boc-protected amino groups are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

“3-Boc-aminomethylbenzamidine” appears as a white to yellow solid . It is stored at room temperature and shipped at normal temperature .

Scientific Research Applications

  • Photocatalysis and Material Science : Research on materials such as (BiO)2CO3 demonstrates the interest in the modification and application of compounds for photocatalytic purposes, highlighting the role of chemical modifications in enhancing photocatalytic performance for environmental applications (Zilin Ni et al., 2016).

  • Biomedical Applications : Studies on boron-containing compounds (BCCs) and their expanding medicinal potential underscore the utility of chemical compounds in diagnostics, therapy, and as preventive tools, emphasizing the structure and chemico-pharmacological properties for treating diseases (M. Soriano-Ursúa et al., 2014).

  • Chemical Analysis and Environmental Monitoring : The development of analytical methods for determining the presence of chemicals in environmental samples or for pharmaceutical purposes illustrates the importance of chemical compounds in analytical chemistry. For example, techniques for determining sugars in marine samples can be critical for environmental monitoring and research (C. Panagiotopoulos, R. Sempéré, 2005).

  • Pharmacology and Toxicology : Reviews on pharmacological activities and potential mechanisms of action of natural secondary metabolites, like gallic acid, offer insights into how compounds can be explored for their anti-inflammatory properties and their application in treating various diseases, providing a context for the exploration of similar compounds (Jinrong Bai et al., 2020).

  • Biotechnological Applications : The exploration of laccases for their ability to oxidize environmental pollutants and their application in bioremediation, detoxification of industrial effluents, and other biotechnological processes highlights the potential utility of enzymes and similar compounds in various industries (S. R. Couto, J. T. Herrera, 2006).

Safety And Hazards

The safety information for “3-Boc-aminomethylbenzamidine” includes an exclamation mark pictogram and a warning signal word . The hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

Future Directions

While specific future directions for “3-Boc-aminomethylbenzamidine” were not found, BOC Sciences, a provider of special chemicals, offers this product and encourages inquiries .

properties

IUPAC Name

tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDXXOHVNBRPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654105
Record name tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-aminomethylbenzamidine

CAS RN

886362-52-3
Record name tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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